
Europium(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium(3+) is a monoatomic trication and an elemental europium.
Applications De Recherche Scientifique
Spectroscopic Properties
- Europium(III) is known for its strong luminescence in the red spectral region. It is a useful spectroscopic probe for site symmetry determination in various compounds. The interpretation of europium(III) spectra is facilitated by its non-degenerate starting levels in transitions, which simplifies analysis (Binnemans, 2015).
Luminescence and Structure
- The luminescent properties of europium complexes, particularly in the +3 oxidation state, have been correlated with their structure. These properties are used in the interpretation of emission spectra, making europium complexes valuable in the fields of sensing and imaging (Vicentini et al., 2010).
Electroflotation Extraction
- Europium compounds are significant in high-tech processes like nuclear and hydrogen energy. The efficiency of electroflotation extraction of hardly soluble europium compounds has been studied, providing insights into optimal conditions for the extraction process (Kolesnikov et al., 2020).
Medical Imaging
- Europium complexes, especially Eu3+, have potential applications in magnetic resonance imaging (MRI) as they enhance MRI sensitivity. These complexes are promising for MRI-Fluorescence Imaging (FI) dual imaging applications (Han et al., 2015).
Electroluminescence
- Europium(III) complexes are significant in the field of optoelectronics due to their high luminescence efficiencies. These properties make them attractive for applications in display technology and solid-state lighting (Xu et al., 2015).
Nanoparticle Applications
- Europium(III) nanoparticles have been developed for sensing and imaging of physiological temperatures, offering potential applications in medicine and biology (Peng et al., 2010).
Cell Imaging
- Europium complexes have been employed in live cell imaging due to their distinctive sub-cellular localization profiles, offering advanced methods for cellular imaging and tracking (Yu et al., 2006).
Environmental and Waste Management
- Europium compounds have been investigated for their potential in environmental applications, such as the phyto-extraction of europium(III) from waste solutions, which is crucial for the management of nuclear wastes and in cancer therapy treatments (Parsons et al., 2002).
Advanced Material Development
- Europium's role in the development of advanced materials, such as its use in the synthesis of luminescent europium(III) complexes for optoelectronic applications, has been extensively studied (Robinson et al., 2000).
Bioprobes for Cellular Imaging
- Visible-light sensitized luminescent europium(III)-β-diketonate complexes have been explored as bioprobes for cellular imaging, demonstrating the compound's utility in fluorescence-based bioassays and optoelectronic technology (Reddy et al., 2013).
Phosphor Applications
- Europium doped Yttria nanoparticles, synthesized for phosphor applications, show potential in light-emitting diodes and other luminescence-based technologies (Srinivasan et al., 2010).
Propriétés
Numéro CAS |
22541-18-0 |
|---|---|
Formule moléculaire |
Eu+3 |
Poids moléculaire |
151.96 g/mol |
Nom IUPAC |
europium(3+) |
InChI |
InChI=1S/Eu/q+3 |
Clé InChI |
LNBHUCHAFZUEGJ-UHFFFAOYSA-N |
SMILES |
[Eu+3] |
SMILES canonique |
[Eu+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



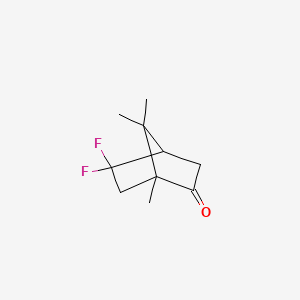


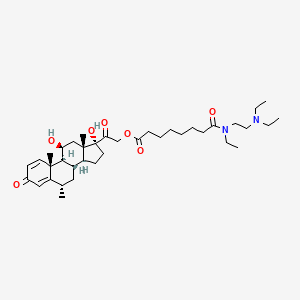
![10-[(2,4-Dimethoxyphenyl)methylidene]-9-anthracenone](/img/structure/B1198725.png)

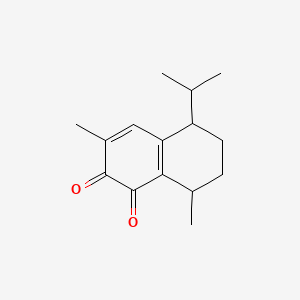
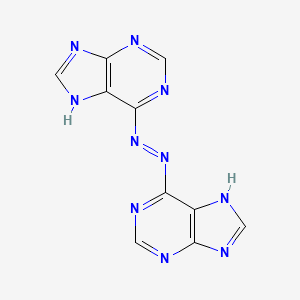

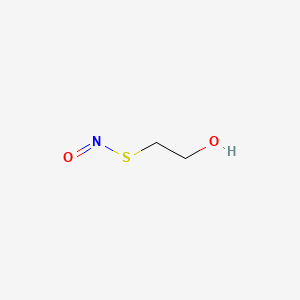



![(5S,6R)-7,9-dibromo-N-[(2S)-3-[2,6-dibromo-4-[(1S)-2-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1198742.png)